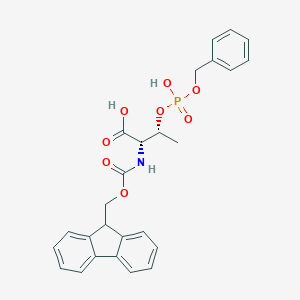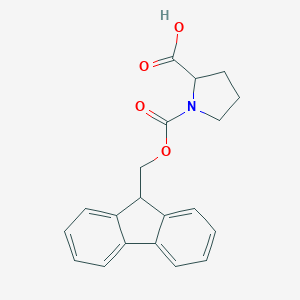
(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-6-ureidohexanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Molecular Structure Analysis
The molecular structure of this compound can be represented by the SMILES string: COCC [C@@H] (C (O)=O)NC (OCC1C2=CC=CC=C2C3=CC=CC=C13)=O . The InChI key for this compound is JBIRUWVMQYLPPX-SFHVURJKSA-N .Chemical Reactions Analysis
This compound is used for preparing stapled peptides by ring closing metathesis . More detailed information about its chemical reactions is not available in the search results.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include a molecular weight of 438.5 g/mol. More detailed information about its physical and chemical properties is not available in the search results.Aplicaciones Científicas De Investigación
Fmoc-HoCit-OH: A Comprehensive Analysis of Scientific Research Applications: Fmoc-HoCit-OH, also known as (2S)-6-(carbamoylamino)-2-(9H-fluoren-9-ylmethoxycarbonylamino)hexanoic acid, is a compound with several potential applications in scientific research. Below is a comprehensive analysis focusing on unique applications across different fields:
Peptide Synthesis
Fmoc-HoCit-OH is primarily used in solid-phase peptide synthesis (SPPS) . The Fmoc group allows for the efficient and selective addition of amino acids to a growing peptide chain, which can be crucial for synthesizing peptides with significant size and complexity .
Biomaterials Engineering
The compound’s ability to form self-supporting hydrogels suggests its use in creating biomaterials for medical applications such as tissue engineering or drug delivery systems .
Safety and Hazards
Mecanismo De Acción
Target of Action
Fmoc-HoCit-OH, also known as (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-6-ureidohexanoic acid, is primarily used in the field of peptide synthesis . The primary target of this compound is the amino group of an amino acid, which it protects during the synthesis process .
Mode of Action
The Fmoc group in Fmoc-HoCit-OH acts as a protecting group for amines during peptide synthesis . It is introduced by reacting the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) . This protection allows for the selective activation of the carboxyl group of an amino acid, enabling the formation of peptide bonds without unwanted side reactions .
Biochemical Pathways
The Fmoc group plays a crucial role in the biochemical pathway of peptide synthesis . It protects the amino group during the coupling reaction, preventing it from reacting with the activated carboxyl group of another amino acid. After the coupling reaction, the Fmoc group is removed, typically using a base like piperidine, revealing the free amino group for the next round of coupling .
Pharmacokinetics
The stability of the fmoc group under various conditions is crucial for its role in peptide synthesis .
Result of Action
The primary result of Fmoc-HoCit-OH’s action is the successful synthesis of peptides. By protecting the amino group during the coupling reaction, it allows for the selective formation of peptide bonds, leading to the creation of peptides of varying lengths and sequences .
Action Environment
The action of Fmoc-HoCit-OH is influenced by several environmental factors. The stability of the Fmoc group is crucial, and it is stable under acidic conditions but can be removed under basic conditions . The temperature and solvent used can also impact the efficiency of the coupling and deprotection reactions .
Propiedades
IUPAC Name |
(2S)-6-(carbamoylamino)-2-(9H-fluoren-9-ylmethoxycarbonylamino)hexanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N3O5/c23-21(28)24-12-6-5-11-19(20(26)27)25-22(29)30-13-18-16-9-3-1-7-14(16)15-8-2-4-10-17(15)18/h1-4,7-10,18-19H,5-6,11-13H2,(H,25,29)(H,26,27)(H3,23,24,28)/t19-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VJZUCXPETVPQIB-IBGZPJMESA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CCCCNC(=O)N)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@@H](CCCCNC(=O)N)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N3O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00427177 |
Source


|
| Record name | (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-6-ureidohexanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00427177 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
411.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-6-ureidohexanoic acid | |
CAS RN |
201485-17-8 |
Source


|
| Record name | (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-6-ureidohexanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00427177 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














